molecular formula C13H12N4O5S B1205841 8-(p-Sulfophenyl)theophylline CAS No. 80206-91-3

8-(p-Sulfophenyl)theophylline

Cat. No.: B1205841
CAS No.: 80206-91-3
M. Wt: 336.33 g/mol
InChI Key: LXJSJIXZOAMHTG-UHFFFAOYSA-N
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Description

8-(p-Sulfophenyl)theophylline, also known as this compound, is a useful research compound. Its molecular formula is C13H12N4O5S and its molecular weight is 336.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJSJIXZOAMHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230152
Record name 8-(4-Sulfophenyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80206-91-3
Record name 8-(p-Sulfophenyl)theophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80206-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Sulfophenyl)theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-Sulfophenyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrations of the products of lipid peroxidation [thiobarbituric acid reactive substances (TBARS)] were measured using the thiobarbituric acid reaction from representative samples of jejunum tissue of septic and control rats at 24 and 72 hours after sepsis induction. Tissue homogenate samples (0.2 ml; 10% w/v) were combined with 0.2 ml 8.1% sodium dodecyl sulfate, 1.5 ml of 20% acetic acid (the solution adjusted to pH 3.5 with NaOH), and 1.5 ml of 0.8% aqueous solution of thiobarbituric acid. Distilled water was added to bring the total volume up to 4 ml, then heated in an oil bath at 950° C. for 60 min. After cooling, 1 ml distilled water and 5 ml n-butanol/pyridine (15:1 v/v) was added. After shaking 30 sec, followed by centrifugation at 4000 rpm for 10 min, absorbance of the organic layer was measured at 532 nM. Data from tissue obtained from non-septic rats, and septic rats treated with saline (No Rx), 8-SPT, or pentostatin are expressed as nmols TBARS per mg protein in FIG. 6 Elevated TBARS were found as early as 24 hours after sepsis induction. Adenosine receptor blockade (8-SPT) resulted in exacerbation of the sepsis-induced elevation in TBARS. Inhibition of adenosine deaminase with pentostatin resulted in diminution of tissue TBARS during sepsis. These data confirm the presence of oxidative damage in this model of sepsis, and the ability to reduce oxidative damage by inhibiting adenosine deaminase. The data demonstrating exacerbation of oxidative damage with adenosine receptor blockade points to the primary role for endogenous adenosine in these responses.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(p-Sulfophenyl)theophylline
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8-(p-Sulfophenyl)theophylline
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Reactant of Route 6
8-(p-Sulfophenyl)theophylline
Customer
Q & A

Q1: What is the primary mechanism of action of 8-(p-Sulfophenyl)theophylline?

A1: this compound acts primarily as an antagonist of adenosine receptors. [, , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding of adenosine and inhibiting its downstream effects.

Q2: What are the downstream effects of adenosine receptor antagonism by this compound?

A2: The specific downstream effects depend on the adenosine receptor subtype being targeted (A1, A2a, A2b, A3). Generally, this compound can:

  • Reverse adenosine-mediated inhibition of adenylate cyclase activity: This can lead to increased cAMP levels and potentiate the effects of agents that stimulate adenylate cyclase. [, ]
  • Block adenosine-induced physiological responses: These include hypotension, bradycardia, cardioprotection, and inhibition of neurotransmission, among others. [, , , , , , , , ]

Q3: Can this compound cross the blood-brain barrier?

A4: Studies in rats indicate that even high doses of this compound administered intraperitoneally do not result in detectable levels of the drug in the brain, suggesting limited blood-brain barrier permeability. []

Q4: How does the adenosine-related mechanism of this compound contribute to its effects on myocardial ischemia?

A5: this compound has been shown to block the cardioprotective effects of ischemic preconditioning by antagonizing adenosine receptors. [, , , ] This suggests that adenosine signaling plays a crucial role in mediating the protective benefits of preconditioning.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C13H10N4O5S and a molecular weight of 334.32 g/mol.

Q6: Is there information available on the material compatibility and stability of this compound?

A6: The provided research papers primarily focus on the pharmacological and physiological effects of this compound. Information on material compatibility and stability under various conditions would require further investigation.

Q7: Does this compound possess any known catalytic properties?

A7: this compound is primarily recognized as a receptor antagonist and does not appear to have catalytic properties based on the provided research.

Q8: Have there been computational studies conducted on this compound?

A8: The provided papers primarily focus on experimental investigations. Further research is needed to explore potential applications of computational chemistry and modeling to study this compound.

Q9: How do structural modifications of this compound affect its activity and potency?

A10: While the research papers don't directly compare this compound with other structurally modified compounds, they provide insights into the SAR of adenosine receptor antagonists. [, , , ] For example, variations in the substituents at the 1, 3, and 8 positions of the xanthine ring can significantly influence affinity for different adenosine receptor subtypes.

Q10: Are there specific formulation strategies for this compound?

A10: The provided papers focus on its use as a research tool and do not delve into specific formulation strategies.

Q11: What are the common in vitro and in vivo models used to study the effects of this compound?

A11: The provided research employed a variety of models, including:

  • Isolated organs: Hearts, atria, tracheas, and arterioles from various species were used to assess cardiovascular, respiratory, and vascular effects. [, , , , , , , , , , , , , ]
  • Cell cultures: Chinese hamster ovary (CHO) cells transfected with adenosine receptor subtypes provided information about receptor binding and signaling. []
  • Animal models: Rats, rabbits, pigs, and dogs were used to investigate the role of this compound in various physiological and pathological contexts. [, , , , , , , , , , , , , , ]

Q12: What specific research areas have used this compound to investigate adenosine signaling?

A12: The research highlights the use of this compound in studying:

  • Cardioprotection: Investigating its role in ischemic preconditioning and potential therapeutic implications for myocardial infarction. [, , , ]
  • Vascular tone regulation: Examining its effects on blood pressure and blood flow in various vascular beds. [, , , , , ]
  • Neurotransmission: Studying its influence on seizure susceptibility and the modulation of neuronal excitability. [, , ]
  • Respiratory function: Exploring its effects on tracheal contractility. []

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